1,9-Bis(dimethylamino)nona-1,4,6,8-tetraen-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,9-Bis(dimethylamino)nona-1,4,6,8-tetraen-3-one: is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Bis(dimethylamino)nona-1,4,6,8-tetraen-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of dimethylamine with a suitable aldehyde or ketone, followed by a series of reactions to introduce the double bonds and achieve the desired structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,9-Bis(dimethylamino)nona-1,4,6,8-tetraen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of saturated or partially saturated derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different levels of hydrogenated compounds .
Wissenschaftliche Forschungsanwendungen
1,9-Bis(dimethylamino)nona-1,4,6,8-tetraen-3-one has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,9-Bis(dimethylamino)nona-1,4,6,8-tetraen-3-one involves its interaction with molecular targets through its reactive functional groups. The dimethylamino groups and double bonds play a crucial role in its reactivity, allowing it to participate in various chemical reactions and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,9-Diphenyl-1,3,6,8-nonatetraen-5-one: Similar in structure but with phenyl groups instead of dimethylamino groups.
2,5-Bis-[3-(4-dimethylamino-phenyl)-allylidene-cyclopentanone: Another compound with dimethylamino groups but different core structure.
Eigenschaften
CAS-Nummer |
86093-81-4 |
---|---|
Molekularformel |
C13H20N2O |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
1,9-bis(dimethylamino)nona-1,4,6,8-tetraen-3-one |
InChI |
InChI=1S/C13H20N2O/c1-14(2)11-8-6-5-7-9-13(16)10-12-15(3)4/h5-12H,1-4H3 |
InChI-Schlüssel |
WRKFEHMGXYJGKR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=CC=CC=CC(=O)C=CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.